molecular formula C19H14N4O2 B253101 N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide

N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide

Cat. No. B253101
M. Wt: 330.3 g/mol
InChI Key: TYQNJGXZNGEFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide, also known as MOPN, is a novel compound that has been the subject of extensive research in recent years. MOPN is a small molecule that has shown promising results in various scientific studies, with potential applications in several fields, including drug discovery, cancer research, and neurology. In

Mechanism of Action

The mechanism of action of N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in cells. N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation. N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide has been shown to induce apoptosis, which is a process of programmed cell death. N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide has also been shown to inhibit the growth and proliferation of cancer cells. In neurodegenerative diseases, N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide has been shown to protect neurons from damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized in a laboratory setting. N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide is also stable and can be stored for long periods of time. However, N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide also has low bioavailability, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for the study of N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide. One area of research is the development of N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the elucidation of the mechanism of action of N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide, which could lead to the development of more effective drugs. Finally, the synthesis of N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide derivatives with improved properties could lead to the development of more potent drugs.
Conclusion:
In conclusion, N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide is a novel compound that has shown promising results in various scientific studies. The synthesis method of N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide is complex and requires expertise in organic chemistry. N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide has potential applications in drug discovery, cancer research, and neurology. The mechanism of action of N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in cells. N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide, including the development of N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide-based drugs, elucidation of the mechanism of action, and synthesis of N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide derivatives with improved properties.

Synthesis Methods

The synthesis of N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the preparation of 2-methyl-5-oxazolo[4,5-b]pyridine-2-carboxylic acid, which is then reacted with 4-aminophenyl nicotinamide to produce N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide has been extensively studied for its potential applications in various scientific fields. In drug discovery, N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide has shown promising results as a potential lead compound for the development of new drugs. In cancer research, N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-nicotinamide

Molecular Formula

C19H14N4O2

Molecular Weight

330.3 g/mol

IUPAC Name

N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H14N4O2/c1-12-6-7-13(19-23-17-16(25-19)5-3-9-21-17)10-15(12)22-18(24)14-4-2-8-20-11-14/h2-11H,1H3,(H,22,24)

InChI Key

TYQNJGXZNGEFHV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CN=CC=C4

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CN=CC=C4

solubility

7.6 [ug/mL]

Origin of Product

United States

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